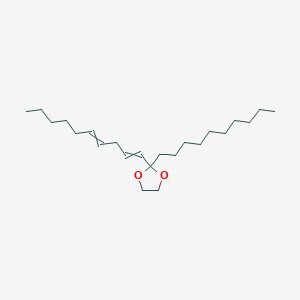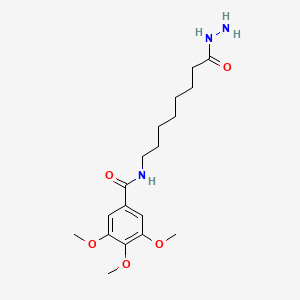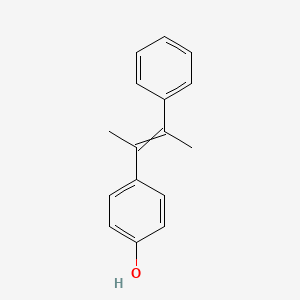
6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both quinoxaline and naphthyridine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine typically involves the formation of the quinoxaline and naphthyridine rings followed by their fusion. One common method involves the thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones to generate acyl(quinoxalin-2-yl)ketenes, which then react regioselectively with Schiff bases under solvent-free conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced naphthyridine derivatives .
科学的研究の応用
6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent materials.
作用機序
The mechanism of action of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP) and may interfere with DNA replication and repair processes. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Naphthyridine: Another related compound with potential therapeutic applications.
Quinazoline: Shares structural similarities and is also explored for its medicinal properties.
Uniqueness
6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine is unique due to its fused heterocyclic structure, which combines the properties of both quinoxaline and naphthyridine. This fusion enhances its biological activity and makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C16H11N5 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
6-quinoxalin-2-yl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C16H11N5/c17-15-6-5-10-7-11(8-19-16(10)21-15)14-9-18-12-3-1-2-4-13(12)20-14/h1-9H,(H2,17,19,21) |
InChIキー |
BKKRAYQRWJIXGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CN=C4C(=C3)C=CC(=N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
![N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12618246.png)
![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)

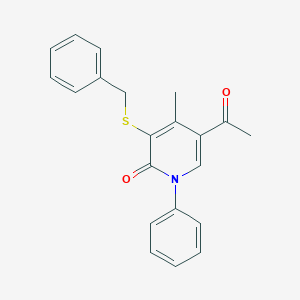
![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)
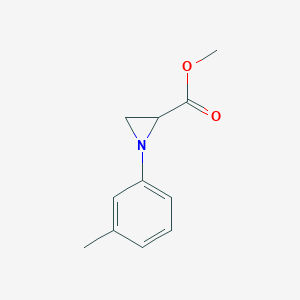
![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)

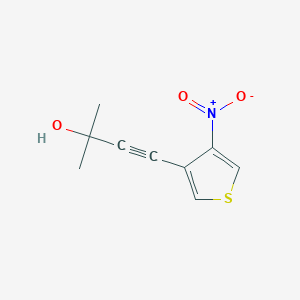
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
